Sodium dicyanamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

1934-75-4 |

|---|---|

Fórmula molecular |

C2HN3Na |

Peso molecular |

90.04 g/mol |

Nombre IUPAC |

sodium;dicyanoazanide |

InChI |

InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H; |

Clave InChI |

JHPDENBKCMSVJT-UHFFFAOYSA-N |

SMILES |

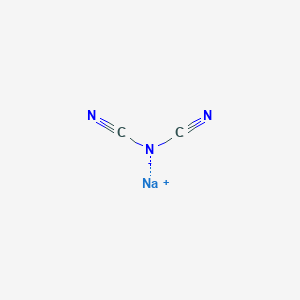

C(#N)[N-]C#N.[Na+] |

SMILES isomérico |

C(=[N-])=NC#N.[Na+] |

SMILES canónico |

C(#N)NC#N.[Na] |

Otros números CAS |

1934-75-4 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

Dicyanamide, Sodium Salt; Sodium Dicyanamide |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Theoretical Studies of Sodium Dicyanamide Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dicyanamide (B8802431), Na[N(CN)₂], is a versatile and highly reactive compound that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a central nitrogen atom bonded to two cyano groups, makes it a valuable precursor in the synthesis of a wide range of nitrogen-rich compounds, including pharmaceuticals and energetic materials. Understanding the fundamental reaction mechanisms of sodium dicyanamide is crucial for controlling its reactivity, optimizing synthetic routes, and ensuring safe handling. This technical guide provides a comprehensive overview of the theoretical studies investigating the reaction mechanisms of this compound, with a focus on its hypergolic reaction with nitric acid, thermal decomposition, and solid-state trimerization. The information presented herein is supported by computational data and detailed experimental protocols to facilitate further research and application.

Reaction with Nitric Acid: A Hypergolic System

The hypergolic nature of dicyanamide-based compounds, including this compound, upon contact with nitric acid has positioned them as potential safer alternatives to traditional hydrazine-based rocket fuels. Theoretical studies have been instrumental in elucidating the intricate reaction pathways that lead to autoignition.

Theoretical Reaction Mechanism

Computational studies, primarily employing Density Functional Theory (DFT), have revealed that the reaction between this compound and nitric acid is initiated by proton transfer. The presence of the sodium cation has been shown to have a dramatic effect on the reaction energetics compared to the bare dicyanamide anion (DCA⁻).

A key theoretical investigation utilized the M06-2X functional with the 6-311++G(d,p) basis set to model the reaction pathway.[1] The calculations demonstrated that the sodium cation significantly lowers the activation barriers for the reaction, facilitating an exothermic pathway that produces sodium nitrate (B79036) (NaNO₃) and the reactive intermediate dicyanamide (HDCA).[1][2] This catalytic role of the sodium cation is a unique feature and not a general effect observed with other cations like 1,3-dimethylimidazolium.[1]

The proposed reaction pathway involves several key steps, including the formation of intermediates and transition states. The initial step is the protonation of the terminal nitrile nitrogen of the dicyanamide anion by nitric acid.[3][4] Subsequent reactions lead to the formation of various nitrogen-containing species, ultimately culminating in a rapid release of energy and ignition.

Quantitative Data from Theoretical Calculations

The following table summarizes the calculated gas-phase zero-point corrected energies (ΔH₂₉₈K) for the stationary points along the reaction coordinate of Na[DCA] + HNO₃. These values provide a quantitative understanding of the energy landscape of the reaction.

| Stationary Point | Description | ΔH₂₉₈K (kcal/mol)[1] |

| Int 1 | Separated Reactants (Na[DCA] + HNO₃) | 0.0 |

| TS 1/2 | Transition State 1 | -2.1 |

| Int 2 | Intermediate 2 | -21.5 |

| TS 2/2.5 | Transition State 2 | -19.6 |

| Int 2.5 | Intermediate 2.5 | -22.5 |

| Dissociation | HDCA + NaNO₃ | -4.6 |

Experimental Protocol: Investigation of Hypergolic Reaction

A representative experimental setup to study the hypergolic reaction of this compound with nitric acid involves the following:

-

Materials: this compound (solid), white fuming nitric acid.

-

Apparatus: A drop test setup equipped with a high-speed camera, a microprobe for gas sampling, and a mass spectrometer for product analysis.

-

Procedure:

-

A small, known quantity of this compound is placed in a reaction vessel.

-

A droplet of nitric acid is released from a controlled height onto the this compound.

-

The reaction is recorded with a high-speed camera to determine the ignition delay.

-

Gas-phase products are sampled from the reaction zone using a microprobe at various time intervals.

-

The sampled gases are analyzed using a mass spectrometer to identify the reaction products.

-

A chemical assay, such as the biuret (B89757) test, can be used to test for the presence of specific intermediates like dinitrobiuret in the condensed-phase products.[2]

-

Signaling Pathway Diagram

The following diagram illustrates the simplified reaction pathway for the hypergolic reaction of this compound with nitric acid, as suggested by theoretical calculations.

Thermal Decomposition

The thermal stability and decomposition mechanism of this compound are critical parameters for its safe storage and application in energetic materials. While extensive theoretical studies on the thermal decomposition of Na[N(CN)₂] are limited, experimental investigations provide valuable insights into its behavior at elevated temperatures.

Experimental Observations and Inferred Mechanisms

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for studying the thermal decomposition of this compound. These experiments reveal the temperatures at which mass loss and energetic events occur.

Experimental studies on the thermal decomposition of related dicyanamide-based ionic liquids suggest that the decomposition pathways can involve proton abstraction and cyclization reactions.[5] For this compound, the decomposition is expected to proceed through a complex series of reactions, potentially leading to the formation of nitrogen-rich polymeric materials or sodium-containing inorganic residues.

Experimental Protocol: Thermal Analysis

A typical experimental procedure for the thermal analysis of this compound is as follows:

-

Apparatus: A simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an alumina (B75360) or platinum crucible.

-

Procedure:

-

The sample is placed in the STA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to a final temperature (e.g., 500 °C).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The gaseous decomposition products can be analyzed by coupling the STA to a Fourier Transform Infrared (FTIR) spectrometer or a mass spectrometer.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for investigating the thermal decomposition of this compound.

Solid-State Trimerization

In the solid state, this compound can undergo a trimerization reaction to form sodium tricyanomelaminate. This reaction is of interest for the synthesis of nitrogen-rich, heterocyclic compounds.

Theoretical Considerations

The solid-state trimerization of this compound is a complex process influenced by crystal packing and intermolecular interactions. While detailed quantum mechanical calculations on the reaction pathway in the solid state are challenging, theoretical concepts can provide insights into the mechanism. The reaction likely proceeds through a stepwise nucleophilic addition of dicyanamide anions to the nitrile groups of neighboring anions, ultimately leading to the formation of the stable tricyanomelaminate ring.

Experimental Protocol: Solid-State Trimerization Study

The kinetics and mechanism of the solid-state trimerization can be investigated using the following protocol:

-

Apparatus: DSC, FTIR spectrometer, powder X-ray diffractometer (pXRD), and solid-state NMR spectrometer.

-

Procedure:

-

Isothermal or non-isothermal heating of this compound samples is performed in a DSC to measure the heat of reaction and determine the reaction kinetics.

-

The progress of the reaction at different temperatures and times is monitored by FTIR spectroscopy, observing the disappearance of the nitrile stretch of the dicyanamide and the appearance of characteristic peaks for the tricyanomelaminate ring.

-

pXRD is used to identify the crystal structures of the reactant and product, confirming the solid-state nature of the transformation.

-

Solid-state NMR spectroscopy can provide detailed structural information about the product and any intermediates.

-

Quantitative Data from Experimental Studies

The following table presents kinetic parameters for the solid-state trimerization of this compound, as determined from experimental data.

| Parameter | Value | Method |

| Activation Energy (Eₐ) | ~150 kJ/mol | Isoconversional kinetic analysis of DSC data |

| Reaction Enthalpy (ΔH) | ~ -120 kJ/mol | DSC |

Note: These are representative values and can vary depending on the experimental conditions.

Experimental Workflow Diagram

The workflow for studying the solid-state trimerization of this compound is depicted below.

Conclusion

The reaction mechanisms of this compound are diverse and complex, ranging from rapid hypergolic ignition to solid-state transformations. Theoretical studies, particularly DFT calculations, have been invaluable in providing a molecular-level understanding of these processes, especially for the reaction with nitric acid. While the theoretical exploration of its thermal decomposition and solid-state trimerization is an area ripe for further investigation, experimental techniques provide a solid foundation for mechanistic insights. The combination of computational and experimental approaches, as outlined in this guide, is essential for advancing our knowledge of this compound chemistry and unlocking its full potential in various applications.

References

- 1. Venturing into kinetics and mechanism of nanoconfined solid-state reactions: trimerization of this compound in nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics and mechanism of nanoconfined molten salt reactions: trimerization of potassium and rubidium dicyanamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. The kinetics and mechanism of nanoconfined molten salt reactions: trimerization of potassium and rubidium dicyanamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for Sodium Dicyanamide: A Technical Guide

Abstract

Sodium dicyanamide (B8802431), Na[N(CN)₂], is a compound of significant interest in various fields, including organic synthesis, materials science, and as a component in ionic liquids.[1][2][3] A thorough understanding of its molecular structure, vibrational dynamics, and electronic properties is crucial for its application and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these characteristics at the atomic level. This guide offers an in-depth overview of the theoretical framework, computational methodologies, and key findings from quantum chemical studies of sodium dicyanamide, presenting data in a structured format for researchers and professionals.

Introduction to this compound

This compound is an inorganic salt composed of a sodium cation (Na⁺) and a dicyanamide anion ([N(CN)₂]⁻).[1] The dicyanamide anion, a pseudohalide, is characterized by its bent structure with two cyanide groups attached to a central nitrogen atom.[2][4] The compound typically appears as a white to off-white crystalline powder and is soluble in water.[1] Its utility spans various domains, from being a reagent in the synthesis of guanidine (B92328) derivatives and melamine (B1676169) to its use in agriculture and its potential in the development of sodium-ion batteries.[1][5]

Quantum chemical calculations offer unparalleled insight into the fundamental properties of this compound, enabling the prediction of its geometry, vibrational spectra, and electronic behavior. These computational methods are essential for interpreting experimental data and for designing new materials and chemical processes.

Theoretical Framework and Computational Methods

The study of molecular systems like this compound at the quantum level is predominantly carried out using methods that solve the Schrödinger equation. Due to the complexity of many-electron systems, approximations are necessary.

Density Functional Theory (DFT) has emerged as the most common and effective method for such investigations due to its favorable balance between computational cost and accuracy.[6][7] DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. A typical DFT calculation involves a functional, such as the B3LYP hybrid functional, which combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8]

The accuracy of these calculations also depends on the basis set , which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(2d,p), provide more flexibility in describing the spatial distribution of electrons and yield more accurate results, particularly for anionic species.[8]

Experimental Protocols: A Computational Workflow

The process of performing quantum chemical calculations on this compound follows a structured workflow. This protocol ensures the reliability and reproducibility of the computed results.

Step 1: Initial Structure Preparation The calculation begins with an initial 3D structure of the dicyanamide anion. This structure can be built using molecular modeling software or derived from known crystal structure data. For this compound, the solid-state structure is monoclinic with the P2₁/c space group.[9]

Step 2: Geometry Optimization The initial structure is optimized to find its lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached. This process is considered converged when the forces and energy changes between steps fall below predefined thresholds.

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed. This serves two purposes:

-

Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These frequencies and their intensities can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model.[10][11]

Step 4: Calculation of Electronic Properties Once a stable geometry is confirmed, various electronic properties are calculated. These include:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.[8]

-

Mulliken Charge Analysis: This analysis partitions the total electron density among the atoms, providing insight into the charge distribution and bonding characteristics.

The following diagram illustrates the typical workflow for these calculations.

Results and Discussion

Molecular Structure and Geometry

Computational studies confirm that the dicyanamide anion, [N(CN)₂]⁻, possesses a bent C₂v symmetry.[4] The negative charge is delocalized across the entire anion, particularly on the terminal nitrogen atoms. The optimized geometrical parameters obtained from DFT calculations are summarized in the table below.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-N(central) | Carbon - Central Nitrogen | ~1.32 Å |

| C≡N(terminal) | Carbon - Terminal Nitrogen | ~1.17 Å |

| Bond Angle | ||

| N-C-N | Central N - C - Terminal N | ~172° |

| C-N-C | C - Central N - C | ~121° |

| Table 1: Calculated Geometrical Parameters for the Dicyanamide Anion. These values are representative of typical DFT calculations and may vary slightly depending on the functional and basis set used. |

Vibrational Analysis

The vibrational spectrum of the dicyanamide anion is characterized by strong absorptions corresponding to the stretching of the C≡N bonds. Experimental studies using FTIR and Raman spectroscopy provide data for comparison with theoretical predictions. The antisymmetric C≡N stretching vibration is particularly intense and sensitive to the anion's environment.[12][13]

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| ν_as(C≡N) | Antisymmetric C≡N Stretch | ~2130 - 2179 cm⁻¹ | ~2145 cm⁻¹ |

| ν_s(C≡N) | Symmetric C≡N Stretch | ~2190 cm⁻¹ | ~2205 cm⁻¹ |

| δ(NCN) | Bending Modes | (Not well-resolved) | (Multiple modes predicted) |

| Table 2: Comparison of Experimental and Calculated Vibrational Frequencies. Experimental values are influenced by the solvent or solid-state environment.[4][13] Calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data. |

Electronic Properties and Reactivity

The electronic structure of the dicyanamide anion dictates its chemical behavior. The HOMO is primarily located on the terminal nitrogen atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed across the π-system of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map further confirms this, showing regions of high negative potential (colored red in typical visualizations) around the terminal nitrogen atoms, making them susceptible to interaction with cations like Na⁺ or other electrophiles.

| Property | Description | Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -4.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ +2.1 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 6.6 eV |

| Table 3: Calculated Electronic Properties of the Dicyanamide Anion. Values are illustrative and depend on the level of theory. |

The relationship between the electronic structure and the chemical reactivity of the dicyanamide anion is depicted in the diagram below.

Applications and Future Directions

The insights gained from quantum chemical calculations on this compound are valuable for several applications:

-

Materials Science: Understanding the electronic structure helps in designing novel energetic materials and molecular conductors.[2]

-

Ionic Liquids: The dicyanamide anion is a common component of ionic liquids.[3] Computational studies can predict the properties of these liquids, such as viscosity and conductivity, by modeling the interactions between the anion and various cations.[13]

-

Synthetic Chemistry: By identifying reactive sites and predicting reaction pathways, these calculations can guide the synthesis of more complex molecules from this compound.[1]

Future research will likely focus on more complex systems, such as the behavior of this compound in solution or its interactions at interfaces, using advanced techniques like ab initio molecular dynamics (AIMD) simulations.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and reliable framework for investigating the properties of this compound. These computational tools allow for the detailed characterization of its geometric and electronic structure, as well as its vibrational properties, showing good agreement with experimental data. This guide has outlined the standard methodologies and summarized the key computational findings, offering a valuable resource for researchers working with this versatile compound. The synergy between computational prediction and experimental validation will continue to drive innovation in the fields where this compound plays a critical role.

References

- 1. Page loading... [guidechem.com]

- 2. Dicyanamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1934-75-4 | Benchchem [benchchem.com]

- 5. Melamine - Wikipedia [en.wikipedia.org]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mp-628583: NaC2N3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 10. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wiki.ubc.ca [wiki.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of sodium dicyanamide

This technical guide provides an in-depth overview of the physical and chemical properties of sodium dicyanamide (B8802431), tailored for researchers, scientists, and drug development professionals. The information presented is compiled from various scientific sources and is intended to be a comprehensive resource for laboratory and development use.

Core Physical and Chemical Properties

Sodium dicyanamide is an inorganic compound with the chemical formula C₂N₃Na. It is the sodium salt of the dicyanamide anion [N(CN)₂]⁻. It typically appears as a white to off-white or pale yellow crystalline powder.[1][2][3] This compound is of significant interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 1934-75-4 | [3] |

| Molecular Formula | C₂N₃Na | [3] |

| Molecular Weight | 89.03 g/mol | [3] |

| Appearance | White to off-white/pale yellow crystalline powder | [1][2] |

| Melting Point | 300-315 °C (decomposes) | [1][2][4] |

| Boiling Point | Not applicable (decomposes) | [5][6] |

| Density (bulk, approximate) | ~1.4 g/cm³ (value for dicyandiamide) | [7] |

Solubility

This compound exhibits varied solubility in different solvents. Its solubility in water is notably high, a crucial factor for its use in aqueous reaction systems.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 36 g/100 g | 30 | [1] |

| 260 g/L | 30 | [2][8][9] | |

| Methanol | Sparingly soluble | Room Temperature | [2][10] |

| Ethanol | Sparingly soluble | Room Temperature | [1] |

| Dimethylsulfoxide (DMSO) | Sparingly soluble | Room Temperature | [1] |

| Acetone | Insoluble | Room Temperature | [8][9] |

| Ethyl Acetate | Insoluble | Room Temperature | [8][9] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits notable reactivity, particularly in the synthesis of nitrogen-containing heterocyclic compounds.

Stability and Decomposition

This compound is hygroscopic and should be stored in a dry, inert atmosphere.[2] It is thermally stable up to its melting point, beyond which it undergoes decomposition.[1][2] The thermal degradation of related dicyanamide-containing ionic liquids can lead to the formation of polymeric products.

Reactivity with Acids and Bases

As a salt of a weak acid, this compound is expected to react with strong acids. Information on the hydrolysis of the related compound dicyandiamide (B1669379) indicates that in acidic solutions, it can hydrolyze to form guanylurea. In alkaline conditions (pH 10-14), the decomposition of dicyandiamide can be accelerated, especially with heating.

Role in Organic Synthesis

A primary application of this compound is as a precursor in the synthesis of biguanide (B1667054) derivatives, which are important in the pharmaceutical industry. It serves as a key building block for drugs such as the antiseptic chlorhexidine (B1668724) and the antimalarial proguanil.[1][2] The synthesis typically involves the reaction of this compound with the hydrochloride salts of appropriate amines.

Experimental Protocols

This section outlines general methodologies for determining some of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Load the capillary tube by pressing the open end into the sample, trapping a small amount of the powder.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of a solid in a liquid solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Conical flask or vial with a secure cap

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or other suitable container for solvent evaporation

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in the flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (this can range from several hours to days).

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Weigh the collected saturated solution.

-

Evaporate the solvent from the collected sample completely. This can be done by heating gently in an oven or on a hot plate in a fume hood.

-

Weigh the remaining solid residue (the dissolved this compound).

-

Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent (e.g., g/100 g of solvent or g/L of solvent).

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To study the thermal transitions of a material, such as melting and decomposition.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

DSC pans (e.g., aluminum) and lids

-

Crimping press for sealing pans

-

This compound sample

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a DSC pan.

-

Seal the pan with a lid using the crimping press.

-

Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

-

Program the DSC instrument with the desired temperature profile. This typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected transitions.

-

Run the experiment. The DSC will measure the difference in heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting thermogram. An endothermic peak will indicate melting, and the onset temperature of this peak is taken as the melting point. Exothermic peaks may indicate decomposition or other chemical reactions. The area under the peak can be used to calculate the enthalpy of the transition.

Synthesis Pathways and Logical Relationships

This compound is a critical intermediate in the synthesis of several important pharmaceutical compounds. The following diagrams, generated using the DOT language, illustrate the synthetic pathways for Chlorhexidine and Proguanil.

Synthesis of Chlorhexidine

Caption: Synthesis pathway of Chlorhexidine from this compound.

Synthesis of Proguanil

Caption: Synthesis pathway of Proguanil from this compound.

Experimental Workflow for Property Determination

Caption: Workflow for the determination of this compound properties.

References

- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1934-75-4 [m.chemicalbook.com]

- 3. This compound | C2N3Na | CID 4350929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium DicyanamideCAS #: 1934-75-4 [eforu-chemical.com]

- 5. High-Quality Dicyandiamide at Attractive Prices Industrial & Pharmaceutical Grade [swastikchemimpex.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. DE19707692A1 - Rapid, complete decomposition of dicyandiamide in dilute aqueous solution - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Navigating the Solubility Landscape of Sodium Dicyanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium dicyanamide (B8802431) [NaN(CN)₂], a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, presents a unique solubility profile that is critical for its application in various organic synthesis and formulation processes. This technical guide provides a comprehensive overview of the known solubility of sodium dicyanamide in a range of common organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and quantitative information and offers detailed experimental protocols for researchers to determine solubility in their specific solvent systems.

Solubility of this compound: A Tabulated Overview

The solubility of this compound in organic solvents is a crucial parameter for reaction optimization, purification, and formulation. The following table consolidates the available data from various chemical data sources. It is important to note the prevalence of qualitative descriptions, highlighting a significant data gap in the scientific literature.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Protic | Sparingly soluble[1][2][3]; 40 g/L | 20 |

| Ethanol (B145695) | Protic | Sparingly soluble[4] / Insoluble[5] | Not Specified |

| Acetone | Polar Aprotic | Insoluble[5] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly soluble[4] | Not Specified |

| Ethyl Acetate | Polar Aprotic | Insoluble[5] | Not Specified |

| Acetonitrile | Polar Aprotic | No Data Available | Not Specified |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | No Data Available | Not Specified |

| Chloroform | Non-polar | Insoluble | Not Specified |

| Dioxane | Non-polar | Insoluble | Not Specified |

| Heptane | Non-polar | Insoluble | Not Specified |

Note on Data Discrepancies: The conflicting reports on the solubility of this compound in ethanol ("sparingly soluble" versus "insoluble") underscore the necessity for empirical determination of this value. The single quantitative data point for methanol, while useful, should be treated with caution as it is not widely corroborated in major chemical handbooks.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided. The choice of method will depend on the required accuracy, the amount of available material, and the analytical instrumentation at hand.

Saturation Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by decantation, or by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

Quantification: Analyze the concentration of this compound in the clear, saturated supernatant using a suitable analytical technique.

Analytical Quantification Methods

a) High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into an HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the saturated supernatant (obtained from the shake-flask method) with a known factor to bring the concentration within the linear range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC and determine the concentration from the calibration curve. The original solubility is then calculated by multiplying the result by the dilution factor.

b) Gravimetric Analysis

-

Sample Preparation: Accurately pipette a known volume of the saturated supernatant (obtained from the shake-flask method) into a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the initial volume of the supernatant.

c) UV-Visible Spectroscopy

This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

-

Standard Preparation and Calibration: Similar to the HPLC method, prepare standard solutions and generate a Beer-Lambert calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).

-

Sample Analysis and Concentration Determination: Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve and account for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method, a fundamental procedure for determining solubility.

Caption: Workflow for Solubility Determination.

References

- 1. This compound CAS#: 1934-75-4 [m.chemicalbook.com]

- 2. 1934-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1934-75-4 [chemicalbook.com]

- 4. This compound [chemister.ru]

- 5. This compound, 97%, pure 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Thermal Decomposition Pathway of Sodium Dicyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dicyanamide (B8802431) (NaC(N)₂), a versatile intermediate in organic synthesis, exhibits complex thermal behavior critical to its handling, storage, and application in various fields, including pharmaceuticals and materials science. This technical guide provides an in-depth analysis of the thermal decomposition pathway of sodium dicyanamide, with a primary focus on its solid-state trimerization. This document summarizes key quantitative data from thermal analyses, details relevant experimental methodologies, and presents a visual representation of the decomposition pathway to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction

This compound is a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its thermal stability is a crucial parameter that dictates its utility and safety profile in various applications. Understanding the mechanism of its decomposition is paramount for controlling reaction pathways and preventing runaway reactions. The primary thermal decomposition route for this compound is a solid-state trimerization reaction, which occurs at elevated temperatures.[1][2] This process leads to the formation of sodium tricyanomelaminate, a more thermally stable, six-membered triazine ring structure. This guide will explore this primary pathway and touch upon other potential decomposition routes.

Thermal Decomposition Pathway

The principal thermal decomposition pathway of this compound is an exothermic trimerization reaction. This reaction involves the cyclization of three this compound molecules to form one molecule of sodium tricyanomelaminate.

Caption: Primary thermal decomposition pathway of this compound.

While trimerization is the dominant, well-documented pathway, other decomposition processes may occur, particularly at higher temperatures or in the presence of impurities or different atmospheric conditions. These could involve the liberation of nitrogen-containing gases and the formation of various sodium salts and carbonaceous materials. However, detailed studies on these secondary pathways are not extensively available in the current literature.

Quantitative Data from Thermal Analysis

| Parameter | Value/Range | Technique | Conditions | Reference |

| Decomposition Onset Temperature | ~300 °C | DSC/TGA | Inert Atmosphere (e.g., Nitrogen) | [3][4] |

| Primary Decomposition Event | Trimerization | DSC/XRD | 280-400 °C (553-673 K) | [1] |

| Mass Change (Trimerization) | No mass loss | TGA | Inert Atmosphere | [2] |

| Enthalpy of Trimerization | Exothermic | DSC | Inert Atmosphere | [2] |

Note: The absence of mass loss during the initial decomposition phase in an inert atmosphere is a strong indicator of a rearrangement or polymerization process like trimerization.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data in thermal analysis. Below are representative methodologies for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and characterize the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials like calcium oxalate (B1200264) are typically used.

-

Sample Preparation: Weigh 5-10 mg of finely ground this compound powder into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Caption: A typical workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition temperatures, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

-

Sample Preparation: Weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain a constant flow of high-purity inert gas (e.g., nitrogen or argon) through the sample chamber at a rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, determine their onset temperatures, peak temperatures, and calculate the enthalpy of the transitions.

Caption: A typical workflow for DSC analysis.

Conclusion

The thermal decomposition of this compound is primarily characterized by a solid-state trimerization to form the more stable sodium tricyanomelaminate. This exothermic process occurs at temperatures around 300 °C without any initial mass loss in an inert atmosphere. For professionals in drug development and chemical synthesis, a thorough understanding of this decomposition pathway is essential for ensuring the safe handling and storage of this compound and for controlling its reactivity in synthetic applications. The provided experimental protocols offer a foundation for conducting reliable thermal analyses to further investigate the thermal properties of this important chemical compound. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would be beneficial to fully elucidate the nature of any gaseous byproducts at higher temperatures and under different atmospheric conditions.

References

Electronic Structure Analysis of the Dicyanamide Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dicyanamide (B8802431) anion, [N(CN)₂]⁻, is a versatile molecular entity with applications ranging from materials science to pharmaceuticals. Its electronic structure dictates its reactivity, coordination chemistry, and potential biological interactions. This technical guide provides an in-depth analysis of the electronic structure of the dicyanamide anion, detailing its molecular geometry, frontier molecular orbitals, and spectroscopic characteristics. Detailed experimental and computational protocols are provided to enable researchers to conduct their own analyses.

Introduction

The dicyanamide anion is a pseudohalide, exhibiting chemical properties similar to halide ions. It is composed of a central nitrogen atom bonded to two cyano groups. The anion's bent, or "boomerang," shape has been confirmed by infrared spectroscopy and single-crystal X-ray diffraction studies.[1] This non-linear geometry, a consequence of the electronic distribution, is fundamental to its coordination behavior and physical properties. Understanding the electronic structure, particularly the arrangement and energies of its molecular orbitals, is crucial for predicting its reactivity and designing novel materials and therapeutic agents. The nitrile functionalities within the dicyanamide anion are of particular interest in drug design due to their ability to participate in various non-covalent interactions and their metabolic stability.

Molecular Geometry

The geometric parameters of the dicyanamide anion have been determined through single-crystal X-ray diffraction of its salts. The anion consistently exhibits a bent structure. The bond lengths and angles are indicative of delocalized π-bonding across the N-C-N backbone.

Table 1: Experimental Geometric Parameters of the Dicyanamide Anion

| Parameter | Value (in Tl[N(CN)₂]) | Reference |

| C1-N1 Bond Length | 1.148(8) Å | [2] |

| C2-N3 Bond Length | 1.148(7) Å | [2] |

| C1-N2 Bond Length | 1.316(8) Å | [2] |

| C2-N2 Bond Length | 1.319(7) Å | [2] |

| N1-C1-N2 Angle | 172.0(6)° | [2] |

| N2-C2-N3 Angle | 172.6(6)° | [2] |

| C1-N2-C2 Angle | 120.6(6)° | [2] |

Note: The values presented are from a specific crystal structure and may vary slightly depending on the counter-ion and crystal packing forces.

Electronic Structure and Molecular Orbitals

The electronic structure of the dicyanamide anion can be elucidated through computational chemistry methods. Density Functional Theory (DFT) calculations provide insights into the molecular orbital (MO) energy levels, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the anion's reactivity, with the HOMO indicating its nucleophilic character and the LUMO its electrophilic susceptibility.

Table 2: Calculated Molecular Orbital Energies of the Dicyanamide Anion

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| LUMO | -1.5 | Antibonding π* orbital |

| HOMO | -5.8 | Non-bonding/bonding π orbital |

| HOMO-1 | -6.5 | Bonding π orbital |

| HOMO-2 | -7.2 | Bonding σ orbital |

| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO |

Note: These are illustrative values obtained from DFT calculations and can vary with the level of theory and basis set used. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and electronic transitions.

Spectroscopic Properties

The electronic structure of the dicyanamide anion gives rise to characteristic spectroscopic features.

Photoelectron Spectroscopy

Anion photoelectron spectroscopy (PES) provides direct information about the electron binding energies of the anion. The spectrum reveals the energy required to detach an electron from the various molecular orbitals.

Table 3: Representative Photoelectron Spectroscopy Data for the Dicyanamide Anion

| Peak | Electron Binding Energy (eV) (Illustrative) | Assignment |

| 1 | ~3.9 | Detachment from HOMO |

| 2 | ~4.6 | Detachment from HOMO-1 |

| 3 | ~5.3 | Detachment from HOMO-2 |

UV-Visible Spectroscopy

The dicyanamide anion exhibits absorption in the ultraviolet region of the electromagnetic spectrum, corresponding to electronic transitions between its molecular orbitals. The position and intensity of the absorption bands are sensitive to the solvent environment. In the context of ionic liquids, the dimer radical anion, ([N(CN)₂]₂)⁻•, can also be formed, which shows distinct absorption bands.

Table 4: UV-Visible Absorption Data for Dicyanamide-Containing Species

| Species | λ_max (nm) (Illustrative) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| [N(CN)₂]⁻ | ~210 | ~5000 | Acetonitrile (B52724) |

| ([N(CN)₂]₂)⁻• | < 440 and ~640 | Not specified | Pyrrolidinium dicyanamide ionic liquid after pulse radiolysis[3] |

Note: The absorption maximum of the dicyanamide anion itself is in the deep UV and can be difficult to measure in some solvents. The data for the dimer radical anion is from transient absorption spectroscopy.

Experimental Protocols

Synthesis of an Alkali Metal Dicyanamide Salt (e.g., Sodium Dicyanamide)

This protocol describes a general method for the synthesis of this compound.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

-

Reactant Preparation: Prepare an aqueous solution of cyanamide (B42294).

-

Reaction: While vigorously stirring and maintaining the temperature between 20 and 100°C, simultaneously add an aqueous solution of sodium hydroxide (B78521) and cyanogen (B1215507) chloride to the cyanamide solution. Monitor and maintain the pH of the reaction mixture between 7.0 and 10.0.

-

Isolation: After the addition is complete, cool the reaction mixture to induce precipitation of this compound.

-

Purification: Collect the precipitate by filtration and wash with cold acetone (B3395972) to remove impurities. Dry the product under vacuum.

Safety Note: Cyanogen chloride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Anion Photoelectron Spectroscopy (PES)

This protocol outlines the general procedure for obtaining the photoelectron spectrum of a gas-phase anion.

-

Ion Generation: Generate the dicyanamide anions in the gas phase. This can be achieved using an electrospray ionization (ESI) source with a solution of a dicyanamide salt.

-

Mass Selection: Guide the generated ions into a time-of-flight (TOF) mass spectrometer to select the dicyanamide anions based on their mass-to-charge ratio.

-

Photodetachment: Intersect the mass-selected anion beam with a fixed-frequency laser beam (e.g., from a Nd:YAG laser) to photodetach electrons.

-

Electron Energy Analysis: Analyze the kinetic energy of the photodetached electrons using a magnetic bottle or velocity-map imaging (VMI) spectrometer.

-

Data Acquisition: Record the electron signal as a function of kinetic energy to obtain the photoelectron spectrum.

UV-Visible Spectroscopy

This protocol describes the measurement of the UV-Vis absorption spectrum of a dicyanamide salt solution.

-

Sample Preparation: Prepare a solution of the dicyanamide salt in a suitable UV-transparent solvent (e.g., acetonitrile or water) of a known concentration.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Blank Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Sample Measurement: Replace the solvent in the sample cuvette with the dicyanamide solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorption spectrum of the dicyanamide anion.

Computational Protocol

This protocol outlines a general workflow for performing a DFT calculation on the dicyanamide anion using the Gaussian software suite.

-

Input File Generation:

-

Build the molecular structure of the dicyanamide anion using a molecular modeling program (e.g., GaussView).

-

Set up the Gaussian calculation with the following keywords in the route section:

-

#p B3LYP/6-311++G(d,p) Opt Freq for geometry optimization and frequency calculation.

-

Specify a charge of -1 and a spin multiplicity of 1.

-

-

-

Job Submission: Submit the input file to Gaussian for calculation.

-

Output Analysis:

-

Verify that the geometry optimization has converged and that there are no imaginary frequencies, indicating a true energy minimum.

-

Extract the optimized Cartesian coordinates to obtain the final geometry.

-

To analyze the molecular orbitals, add Pop=Full to the route section of a subsequent single-point energy calculation using the optimized geometry.

-

The output file will contain the energies and compositions of the molecular orbitals. The HOMO and LUMO energies can be used to calculate the HOMO-LUMO gap.

-

-

Visualization: Use a visualization program like GaussView to plot the molecular orbitals and other electronic properties.

Logical Workflow and Signaling Pathways

While the direct involvement of the dicyanamide anion's electronic structure in specific biological signaling pathways is not well-documented, its nitrile groups are a recognized pharmacophore. The electronic properties of nitriles are crucial for their interactions with biological targets, often acting as hydrogen bond acceptors or participating in dipole-dipole interactions. The workflow for analyzing the electronic structure of the dicyanamide anion is a logical process that informs its potential applications.

Caption: Workflow for the comprehensive analysis of the dicyanamide anion's electronic structure.

This workflow illustrates the interplay between synthesis, experimental spectroscopy, and computational chemistry to build a complete picture of the electronic structure. This understanding, in turn, informs predictions of reactivity and potential applications in fields like drug design, where the electronic properties of the nitrile groups are of significant interest.

Conclusion

The dicyanamide anion possesses a unique electronic structure characterized by its bent geometry and delocalized π-system. This guide has provided a comprehensive overview of its geometric, electronic, and spectroscopic properties, along with detailed protocols for their investigation. A thorough understanding of the electronic structure of the dicyanamide anion is paramount for harnessing its potential in the development of new materials and as a pharmacophore in medicinal chemistry. The presented workflows and data serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Sodium Dicyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dicyanamide (B8802431), Na[N(CN)₂], is an inorganic compound of significant interest in various fields, including chemical synthesis and materials science. Its utility often stems from the unique electronic and structural properties of the dicyanamide anion, [N(CN)₂]⁻. A thorough understanding of the molecular geometry and bonding of this anion is crucial for predicting its reactivity, designing novel materials, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure of sodium dicyanamide, supported by crystallographic data and a detailed description of the experimental techniques used for its determination.

Molecular Geometry of the Dicyanamide Anion

The dicyanamide anion, [N(CN)₂]⁻, consists of a central nitrogen atom bonded to two cyano (CN) groups. Spectroscopic and crystallographic studies have confirmed that the anion is not linear but possesses a bent or "boomerang" shape.[1] The geometry is defined by the bond lengths and angles within the anion, which have been determined with high precision using single-crystal X-ray diffraction.

The crystal structure of this compound reveals a monoclinic system with the space group P2₁/c.[1] The sodium cations are coordinated to six nitrogen atoms from the dicyanamide anions, forming edge-sharing NaN₆ octahedra.[1] Within the crystal lattice, there are two inequivalent dicyanamide anions, each exhibiting a slightly different geometry.

Quantitative Structural Data

The precise bond lengths and angles of the dicyanamide anion in both this compound and for comparison, thallium(I) dicyanamide (which is isostructural with the potassium salt), are summarized in the tables below.

Table 1: Molecular Geometry of the Dicyanamide Anion in this compound (Na[N(CN)₂]) [1]

| Parameter | Inequivalent Site 1 | Inequivalent Site 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| C-N Bond Length (Terminal C≡N) | 1.19 Å | 1.18 Å |

| C-N Bond Length (Central N-C) | 1.30 Å | 1.30 Å |

Data obtained from the Materials Project, entry mp-628583.

Table 2: Molecular Geometry of the Dicyanamide Anion in Thallium(I) Dicyanamide (Tl[N(CN)₂])

| Parameter | Value |

| C-N Bond Length (Terminal C≡N) | 1.148 Å |

| C-N Bond Length (Central N-C) | 1.316 - 1.319 Å |

| N-C-N Bond Angle | 172.0 - 172.6° |

| C-N-C Bond Angle | 120.6° |

Data from the single-crystal X-ray diffraction study of Tl[N(CN)₂].

The data indicates that the terminal C-N bonds are significantly shorter, consistent with the presence of a triple bond (C≡N). The central N-C bonds are longer, indicating a bond order between a single and a double bond. The N-C-N units are nearly linear, while the C-N-C angle confirms the bent geometry of the anion.

Bonding in the Dicyanamide Anion

The bonding in the dicyanamide anion can be described by resonance theory. The negative charge is delocalized over the three nitrogen atoms and the two carbon atoms. The most significant resonance structures are:

This delocalization of electrons contributes to the stability of the anion. The observed bond lengths are an average of the bond characters predicted by these resonance structures. The central nitrogen atom is sp² hybridized, leading to the trigonal planar arrangement of its bonds and the overall bent shape of the molecule. The terminal nitrogen and carbon atoms are sp hybridized, consistent with the triple bond in the cyano groups.

Experimental Protocols

The determination of the molecular geometry and bonding of this compound relies heavily on single-crystal X-ray diffraction.

Synthesis and Crystal Growth of this compound

Single crystals of this compound suitable for X-ray diffraction can be prepared through a controlled reaction and crystallization process. A general method involves the reaction of cyanamide (B42294) with sodium hydroxide (B78521) and cyanogen (B1215507) chloride in an aqueous solution.

Protocol for Synthesis:

-

An aqueous solution of cyanamide is prepared.

-

A solution of sodium hydroxide is added to the cyanamide solution, maintaining a specific pH range (typically 7.0-10.0).

-

Cyanogen chloride is then introduced into the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

The resulting solution containing this compound is then carefully concentrated.

-

Single crystals are grown by slow evaporation of the solvent or by controlled cooling of the saturated solution.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-rays are measured and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other structural parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

Visualization of Experimental Workflow

The logical flow from sample preparation to the final determination of the molecular structure can be visualized as follows:

Caption: Workflow for determining the molecular geometry of this compound.

This comprehensive guide provides the foundational knowledge of the molecular geometry and bonding in this compound, essential for professionals in research and drug development. The provided data and protocols serve as a valuable resource for further investigation and application of this versatile compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dicyanamide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the hygroscopic properties of sodium dicyanamide (B8802431), methodologies for its investigation, and implications for its handling and use in research and development.

Introduction to Sodium Dicyanamide

This compound (NaN(CN)₂), a white to off-white or light yellow crystalline powder, is an inorganic compound with a wide range of applications, including in chemical synthesis and as a fertilizer additive.[1][2][3][4] Its utility in various fields is, however, intrinsically linked to its physical properties, most notably its hygroscopic nature.[2][5][6][7][8][9] Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter that can influence the stability, handling, and performance of chemical compounds.[10][11] This guide delves into the investigation of the hygroscopic nature of this compound, providing detailed experimental protocols and data presentation formats for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing and interpreting hygroscopicity studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂N₃Na | [1] |

| Molar Mass | 89.03 g/mol | [2][12] |

| Appearance | White to off-white, light yellow powder | [1][2][12] |

| Melting Point | 315 °C | [12] |

| Solubility in Water | 36 g/100 g at 30 °C | [12] |

| Hygroscopic Nature | Reported as hygroscopic | [2][5][7][8] |

Investigating the Hygroscopic Nature: Experimental Protocols

The hygroscopicity of a substance can be quantitatively assessed through various experimental techniques. The following are detailed protocols for two common methods applicable to this compound.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[13][14][15] This method provides detailed information on moisture sorption and desorption kinetics and isotherms.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., when the rate of mass change over time, dm/dt , is below a predefined threshold).[14]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, and the mass change is monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are typically plotted as a sorption-desorption isotherm, showing the relationship between water uptake and relative humidity.

Gravimetric Analysis using Saturated Salt Solutions

This method provides a cost-effective way to assess hygroscopicity by exposing the sample to environments with fixed relative humidity, which are maintained by saturated salt solutions in sealed desiccators.[16]

Experimental Protocol:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a constant relative humidity. A surplus of the solid salt should be present to ensure saturation. (See Table 2 for examples of salts and their corresponding relative humidities).

-

Sample Preparation: An accurately weighed sample of this compound (approximately 0.1-0.3 g) is placed in a pre-weighed container (e.g., a petri dish).

-

Exposure: The sample containers are placed in the desiccators. The desiccators are then sealed and stored at a constant temperature (e.g., 25 °C).

-

Mass Measurement: The samples are weighed at regular intervals until a constant weight is achieved, indicating that equilibrium has been reached.

-

Data Analysis: The percentage of moisture absorbed is calculated for each relative humidity level.

Table 2: Saturated Salt Solutions for Maintaining Constant Relative Humidity

| Saturated Salt Solution | Relative Humidity (%) at 25°C |

| Potassium Sulfate | 97.3 |

| Potassium Nitrate | 93 |

| Potassium Bromide | 83 |

| Sodium Chloride | 75 |

Data Presentation and Interpretation

The quantitative data obtained from hygroscopicity studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Moisture Sorption Isotherm

The primary output of a DVS analysis is a moisture sorption isotherm, which is a graphical representation of the amount of water sorbed by the material as a function of relative humidity at a constant temperature. An example of how this data can be tabulated is shown in Table 3.

Table 3: Example of DVS Data for this compound at 25 °C

| Relative Humidity (%) | Water Uptake (%, Sorption) | Water Uptake (%, Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.20 | 0.35 |

| 30 | 0.35 | 0.50 |

| 40 | 0.55 | 0.70 |

| 50 | 0.80 | 0.95 |

| 60 | 1.20 | 1.40 |

| 70 | 2.50 | 2.80 |

| 80 | 5.80 | 6.20 |

| 90 | 15.20 | 15.50 |

Note: The data presented in this table is illustrative and serves as an example of how experimental results would be documented.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the relative humidity at which a substance begins to absorb a significant amount of moisture, often leading to deliquescence (dissolving in the absorbed water).[17] The CRH can be estimated from the sorption isotherm as the point where a sharp increase in water uptake is observed.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Caption: Workflow for Gravimetric Analysis using Saturated Salt Solutions.

Implications of Hygroscopicity for Handling and Storage

The hygroscopic nature of this compound has significant implications for its handling, storage, and use.

-

Storage: To prevent moisture uptake, this compound should be stored in a cool, dry, and well-ventilated area.[8][18] Containers should be kept tightly closed to minimize exposure to atmospheric moisture.[5][8][18]

-

Handling: When handling this compound, it is important to limit its exposure to the open atmosphere.[18] All personal contact should be limited, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[18]

-

Impact on Stability and Performance: Moisture absorption can lead to physical changes in the material, such as caking and changes in flowability, which can affect its performance in various applications.[10] Furthermore, the presence of water can potentially influence the chemical stability of the compound.[10][11]

Conclusion

While this compound is known to be hygroscopic, a thorough quantitative investigation of this property is crucial for its effective use in research and development. The experimental protocols and data presentation formats outlined in this guide provide a framework for such an investigation. By carefully characterizing the hygroscopic nature of this compound, researchers can develop appropriate strategies for its handling and storage, thereby ensuring the integrity and performance of the material in their applications.

References

- 1. CAS 1934-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C2N3Na | CID 4350929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1934-75-4 [chemicalbook.com]

- 4. This compound: Properties, Applications and Reaction Studies_Chemicalbook [chemicalbook.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1934-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound, 96% | Fisher Scientific [fishersci.ca]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound [chemister.ru]

- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 14. mt.com [mt.com]

- 15. skpharmteco.com [skpharmteco.com]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: Synthesis of Biguanide Derivatives Using Sodium Dicyanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biguanide (B1667054) derivatives, a class of compounds with significant therapeutic applications, utilizing sodium dicyanamide (B8802431) as a key starting material. Biguanides, such as the widely used anti-diabetic drug metformin (B114582), are of great interest in medicinal chemistry. The methodologies described herein offer robust and versatile routes to a variety of substituted biguanides.

The synthesis of biguanides from sodium dicyanamide primarily involves the addition of amines to the dicyanamide moiety.[1][2] This approach can be tailored to produce symmetrical, unsymmetrical, and polysubstituted biguanide derivatives by carefully selecting the amine substrates and reaction conditions.[1][3]

General Reaction Pathway

The fundamental reaction involves the nucleophilic addition of an amine to a cyano group of dicyanamide. This can proceed in one or two steps, allowing for the introduction of different substituents. The use of amine hydrochlorides is common, often heated in a suitable solvent like butanol.[1][3] Alternatively, free amines can be reacted in the presence of an acid or with the aid of catalysts such as copper salts or Lewis acids like ferric chloride (FeCl₃) to enhance reaction rates and yields.[1]

Experimental Protocols

Protocol 1: Synthesis of Symmetrical N¹,N⁵-Disubstituted Biguanides

This protocol is adapted from methods used for the synthesis of various symmetrical dialkyl- and diaryl-biguanides.[1]

Materials:

-

This compound

-

Amine Hydrochloride (e.g., dimethylamine (B145610) hydrochloride for metformin)

-

High-boiling point solvent (e.g., 1-butanol (B46404), N,N-dimethylacetamide)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for filtration and recrystallization

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired amine hydrochloride (2.0 eq).

-

Add a suitable solvent, such as 1-butanol or N,N-dimethylacetamide, to the flask.[4]

-

Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[4]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from 4 to 12 hours.[4][5]

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the biguanide hydrochloride salt.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified biguanide hydrochloride salt under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Biguanide Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of biguanide derivatives.[1][6][7][8]

Materials:

-

This compound or Dicyandiamide (B1669379)

-

Amine derivative

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Dry acetonitrile (B52724) (CH₃CN)

-

Isopropyl alcohol

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, combine dicyandiamide (1.0 eq) and the amine derivative (1.0-2.0 eq) in dry acetonitrile.[1][7]

-

Slowly add trimethylsilyl chloride (1.1-2.2 eq) to the mixture.[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a temperature between 130°C and 150°C for 10-15 minutes.[7][8]

-

After the reaction, cool the mixture to room temperature.

-

Add isopropyl alcohol to the reaction mixture and stir. A short period of additional microwave irradiation (e.g., 1 minute at 125°C) may be applied to facilitate product formation.[1]

-

The target biguanide hydrochloride will precipitate. Collect the solid by filtration and wash with acetonitrile.[1]

-

Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various biguanide derivatives using this compound or dicyandiamide.

| Biguanide Derivative | Amine Substrate | Solvent | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| Metformin HCl | Dimethylamine HCl | N,N-dimethylacetamide | - | 140 ± 5 | 4-8 h | 80-92.4 | [4] |

| Metformin HCl | Dimethylamine HCl | - | Microwave | 100-160 | - | High Purity | [6] |

| Polyalkylene-biguanides | Diamine dihydrochlorides | Butanol | - | Reflux | - | 36-54 | [1] |